molecular formula C11H10F3NO3S B15303651 2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B15303651
M. Wt: 293.26 g/mol
InChI Key: YFWPIXDMQWBRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that features a trifluoroacetamido group, a tetrahydrobenzothiophene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the tetrahydrobenzothiophene ring, followed by the introduction of the trifluoroacetamido group and the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to modulate various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoroacetamido derivatives and benzothiophene carboxylic acids. Examples are:

  • 2-Trifluoroacetamido-1,3-dienes
  • Trifluoroacetic acid

Uniqueness

What sets 2-(Trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid apart is its combination of the trifluoroacetamido group with the tetrahydrobenzothiophene ring and carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)10(18)15-8-7(9(16)17)5-3-1-2-4-6(5)19-8/h1-4H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWPIXDMQWBRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.